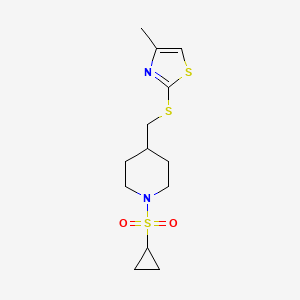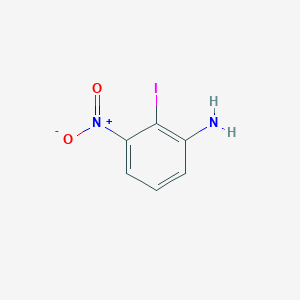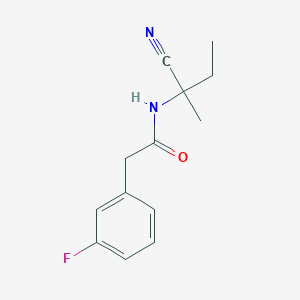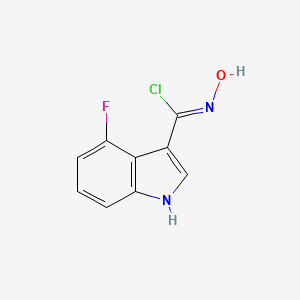
N-(4-fluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-fluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a chemical entity that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-benzyl substituted acetamide derivatives, which share a similar core structure to the compound , involves the introduction of a thiazole ring and a pyridine moiety . These structural features are also present in the compound of interest, suggesting that a similar synthetic approach may be applicable. The synthesis of such compounds typically aims to establish a structure-activity relationship and to optimize biological properties such as kinase inhibitory activity.
Molecular Structure Analysis
The molecular structure of the compound includes several key features: a 4-fluorophenyl group, a thiazolyl moiety, and a pyridazinylthio linkage. These structural elements are known to influence the binding affinity and specificity of small molecules to their biological targets. For example, the presence of a fluorine atom can enhance the binding through its electronegativity and ability to form hydrogen bonds . The thiazole and pyridine rings are common in medicinal chemistry due to their ability to interact with enzymes and receptors through pi-stacking and hydrogen bonding.
Chemical Reactions Analysis
While the specific chemical reactions involving the compound of interest are not detailed in the provided papers, compounds with similar structures have been evaluated for their ability to inhibit Src kinase, an enzyme implicated in cancer cell growth and metastasis . The chemical reactivity of such compounds is often assessed in the context of their biological target, where they may act as competitive inhibitors or modulators of enzyme activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of a 4-fluorophenyl group can affect the lipophilicity and electronic properties of the molecule, potentially improving its cell membrane permeability . The thiazole and pyridine rings contribute to the molecule's ability to form stable interactions with biological targets, which is crucial for its potential therapeutic effects. The specific properties of the compound would need to be determined experimentally to fully understand its pharmacokinetic and pharmacodynamic profile.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Drug Design
Research has delved into the structure-activity relationships of compounds similar to the queried molecule, particularly looking at modifications to improve metabolic stability and potency against targets like PI3Kα and mTOR. A study highlighted the exploration of 6,5-heterocycles as alternatives to benzothiazole rings to reduce metabolic deacetylation, leading to compounds with similar in vitro potency and minimal deacetylated metabolites in hepatocytes (Stec et al., 2011).
Anticancer Activities
Several studies have synthesized and tested derivatives for anticancer activity, focusing on modifications to enhance efficacy against various cancer cell lines. Novel thiazole and pyridine derivatives have been developed with significant anticancer activities, suggesting a promising direction for cancer therapy research. For example, the synthesis of novel thiazole derivatives demonstrated significant anti-inflammatory activity, which indirectly supports their potential in cancer treatment due to the well-established link between inflammation and cancer progression (Sunder & Maleraju, 2013).
Synthesis and Biological Evaluation
The synthesis of novel compounds with specified structures, including thiazol-5-yl and pyridin-3-yl motifs, has led to the discovery of molecules with significant biological activities. Investigations into these compounds have included studies on their anti-inflammatory, antimicrobial, and anticancer properties, contributing to a broader understanding of their potential therapeutic applications. Notably, derivatives have shown potent activity against a range of cancer cell lines, indicating their relevance in the development of new anticancer therapies. For instance, the development of pyridine-thiazole hybrid molecules has shown high antiproliferative activity against various cancer cell lines, suggesting these compounds as potential anticancer agents (Ivasechko et al., 2022).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5OS2/c1-13-20(30-21(24-13)14-3-2-10-23-11-14)17-8-9-19(27-26-17)29-12-18(28)25-16-6-4-15(22)5-7-16/h2-11H,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYUDSRMWGFGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)
![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)
![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)


![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)



![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)